L-AP6

Description

Properties

IUPAC Name |

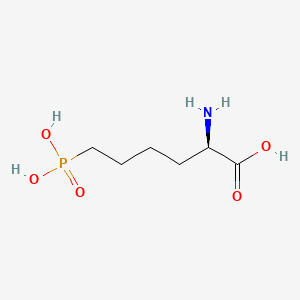

2-amino-6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOXWRQXHFVNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913181 | |

| Record name | 6-Phosphononorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78944-89-5 | |

| Record name | 6-Phosphononorleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-phosphonohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phosphononorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-AP6

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request for information on L-AP6 as a phosphodiesterase inhibitor appears to be based on a misidentification of the compound's primary biological target. Extensive investigation has revealed no credible evidence of this compound acting as a phosphodiesterase inhibitor. This guide provides a comprehensive overview of the well-established mechanism of action of this compound, also known as L-(+)-2-Amino-6-phosphonohexanoic acid, as a selective agonist at a quisqualate-sensitized glutamate (B1630785) receptor site in the hippocampus.

Executive Summary

L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) is a chemical probe used in neuroscience research to study a specific type of glutamate receptor signaling. Contrary to the initial query, this compound is not a phosphodiesterase (PDE) inhibitor. Instead, it functions as a selective agonist at a novel glutamate receptor site that becomes sensitive after exposure to quisqualic acid, particularly in the CA1 region of the hippocampus. This unique pharmacological profile makes this compound a valuable tool for dissecting the complexities of excitatory amino acid (EAA) neurotransmission. This document outlines the mechanism of action of this compound, its selectivity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Agonism at a Quisqualate-Sensitized Site

The primary mechanism of action of this compound is its selective agonist activity at a previously uncharacterized site that is "sensitized" by the glutamate analogue, quisqualate. In naïve hippocampal neurons, this compound and other α-amino-ω-phosphonate analogues like L-AP4 and D-AP5 have low potency. However, a brief application of quisqualic acid dramatically increases the sensitivity of these neurons to subsequent application of these phosphonate (B1237965) compounds.[1]

This compound is particularly notable for its high selectivity for this sensitized site compared to other known EAA receptors, such as NMDA, AMPA/kainate, and L-AP4 receptors. This selectivity allows researchers to isolate and study the function of this specific receptor population.

Quantitative Data: Potency and Selectivity of this compound

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) for depressing synaptic field potentials in quisqualate-sensitized hippocampal slices. The following table summarizes the available quantitative data for this compound and related compounds.

| Compound | Target Site | IC50 (µM) | Reference |

| This compound | Quisqualate-sensitized site | 40 | |

| This compound | Kainate/AMPA receptors | >10,000 | |

| This compound | NMDA receptors | >3,000 | |

| This compound | L-AP4 receptors | >800 | |

| L-AP4 | Quisqualate-sensitized site | - | |

| D-AP5 | Quisqualate-sensitized site | - |

Signaling Pathways

The precise downstream signaling cascade initiated by the activation of the quisqualate-sensitized site by this compound is a subject of ongoing research. However, based on its effects on neuronal excitability, it is understood to modulate ionotropic glutamate receptor function, leading to changes in membrane potential.

Experimental Protocols

The characterization of this compound's mechanism of action relies heavily on electrophysiological techniques performed on in vitro brain slice preparations.

Preparation of Hippocampal Slices

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Anesthesia and Euthanasia: The animal is anesthetized, typically with halothane, and decapitated.

-

Brain Extraction: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slicing: Transverse hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

Electrophysiological Recording

-

Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record synaptic field potentials.

-

Stimulation: Synaptic responses are evoked by electrical stimulation.

-

Data Acquisition: Field excitatory postsynaptic potentials (fEPSPs) are recorded and digitized for analysis.

Pharmacological Assays

-

Baseline Recording: A stable baseline of synaptic responses is established.

-

Quisqualate Sensitization: The slice is briefly exposed to a low concentration of quisqualic acid (e.g., 16 µM for 4 minutes) to induce sensitization.[1]

-

Drug Application: this compound or other compounds are added to the perfusing aCSF at known concentrations.

-

Measurement of Effect: The depression of the fEPSP amplitude by the drug is measured to determine its potency (IC50).

Conclusion

L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) is a selective agonist for a unique glutamate receptor site in the hippocampus that is sensitized by quisqualic acid. It is not a phosphodiesterase inhibitor. Its high selectivity makes it an invaluable pharmacological tool for investigating the role of this novel receptor site in synaptic transmission and plasticity. Further research is needed to fully elucidate the downstream signaling pathways and the physiological and pathological significance of this this compound-sensitive receptor.

References

An In-depth Technical Guide to L-AP6: A Selective Glutamate Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid analogue that has garnered significant interest within the neuroscience community for its selective agonist activity at a specific class of glutamate (B1630785) recognition sites. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, pharmacological activity, and the experimental protocols utilized to characterize its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of glutamate receptor pharmacology and the development of novel therapeutics targeting the central nervous system.

Chemical Properties

This compound is a phosphonate-containing analogue of glutamic acid. Its chemical structure and fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | (2S)-2-amino-6-phosphonohexanoic acid |

| Alternate Names | L-(+)-2-Amino-6-phosphonohexanoic acid[1] |

| CAS Number | 78944-89-5[1] |

| Molecular Formula | C₆H₁₄NO₅P[1] |

| Molecular Weight | 211.15 g/mol [1] |

| Chemical Structure | A six-carbon chain with an amino group at the second carbon (alpha-position) and a phosphono group at the sixth carbon. |

The synthesis of this compound and its enantiomers can be achieved through various organic chemistry routes, often involving the resolution of a racemic mixture of Dthis compound. One reported method involves the fractional crystallization of the L-lysine salt of Dthis compound to resolve the D- and L-enantiomers[2]. Other synthetic strategies for related amino phosphonic acid derivatives can also be adapted for the preparation of this compound.

Pharmacological Profile: A Selective Agonist

This compound is distinguished by its selective agonist activity at a novel glutamate recognition site that is sensitized by prior exposure to quisqualic acid (QUIS). This "quisqualate-sensitized site" is particularly prominent in the CA1 region of the hippocampus[2].

Selectivity and Potency

Electrophysiological studies have demonstrated that this compound is a potent and highly specific agonist for this quisqualate-sensitized site, while exhibiting significantly lower affinity for other major glutamate receptor subtypes[2]. The following table summarizes the quantitative data on the potency of this compound at various glutamate receptor sites.

| Receptor/Site | IC₅₀ (µM) | Reference |

| Quisqualate-Sensitized Site (CA1) | 40 | Schulte et al., 1994[2] |

| Kainate/AMPA Receptors | > 10,000 | Schulte et al., 1994[2] |

| NMDA Receptors | > 3,000 | Schulte et al., 1994[2] |

| L-AP4 Receptors (Lateral Perforant Path) | > 800 | Schulte et al., 1994[2] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the evoked synaptic field potentials.

This high degree of selectivity makes this compound an invaluable pharmacological tool for isolating and studying the function of the quisqualate-sensitized site in neuronal circuits.

Mechanism of Action at the Quisqualate-Sensitized Site

The activation of the quisqualate-sensitized site by this compound leads to the depolarization of hippocampal CA1 pyramidal neurons[2]. The sensitization by quisqualate appears to be a prerequisite for the potent effects of this compound and other α-amino-ω-phosphonate analogues like L-AP4[3]. The exact molecular identity of this site is still under investigation, but it is pharmacologically distinct from conventional ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptors[2]. One hypothesis suggests that the "priming effect" of quisqualate may involve its uptake into hippocampal cells, and that this compound and L-AP4 may act by exchanging for the accumulated quisqualate, leading to neuronal depolarization.

Secondary Activity: Phosphoserine Phosphatase Inhibition

In addition to its activity at glutamate receptors, this compound has been identified as an inhibitor of phosphoserine phosphatase (PSP). PSP is a crucial enzyme in the biosynthesis of L-serine in the brain. While the inhibitory potency of this compound on PSP has not been extensively quantified with a specific IC₅₀ value in the available literature, other phosphonate-containing amino acids have shown inhibitory activity against this enzyme[4]. This secondary activity should be considered when interpreting the results of experiments using this compound, as inhibition of PSP could have downstream effects on neuronal function.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Hippocampal Slice Electrophysiology for Studying this compound Effects

This protocol outlines the procedure for preparing acute hippocampal slices and performing extracellular field potential recordings to assess the effects of this compound.

1. Slice Preparation:

-

Animal: Adult male Sprague-Dawley rat (150-250 g).

-

Anesthesia: Anesthetize the rat with isoflurane (B1672236) and decapitate.

-

Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose.

-

Slicing: Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature (22-25°C) for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrodes: Place a stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region. Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Stimulation: Deliver constant current pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05 Hz) to elicit baseline fEPSPs. Adjust the stimulus intensity to produce a fEPSP amplitude that is 30-50% of the maximum.

3. Quisqualate Sensitization and this compound Application:

-

Baseline Recording: Record stable baseline fEPSPs for at least 15-20 minutes.

-

Quisqualate Application: Perfuse the slice with aCSF containing quisqualic acid (e.g., 10-20 µM) for a brief period (e.g., 4 minutes) to sensitize the neurons. This concentration and duration may need to be optimized to achieve a 50% depression of the fEPSP amplitude[1].

-

Washout: Wash out the quisqualate with normal aCSF and allow the fEPSP to recover.

-

This compound Application: Once the response has stabilized, apply this compound at various concentrations (e.g., 1 µM to 1 mM) to the perfusing aCSF to determine its effect on the sensitized fEPSP.

-

Data Analysis: Measure the amplitude and/or slope of the fEPSP before, during, and after drug application. Plot concentration-response curves to determine the IC₅₀ of this compound.

Phosphoserine Phosphatase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like this compound on phosphoserine phosphatase.

1. Enzyme Preparation:

-

Obtain a purified or partially purified preparation of phosphoserine phosphatase from a commercial source or through protein expression and purification.

2. Assay Reaction:

-

Reaction Buffer: Prepare an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂).

-

Substrate: Use L-O-phosphoserine as the substrate.

-

Inhibitor: Prepare stock solutions of this compound at various concentrations.

-

Assay Procedure:

-

In a microplate, add the reaction buffer, the phosphoserine phosphatase enzyme, and different concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the L-O-phosphoserine substrate.

-

Allow the reaction to proceed for a set time.

-

Stop the reaction (e.g., by adding a strong acid).

-

3. Detection of Phosphate (B84403) Release:

-

The activity of phosphoserine phosphatase is determined by measuring the amount of inorganic phosphate (Pi) released from the substrate.

-

Malachite Green Assay: A common method is the malachite green assay, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically at a wavelength of ~620-660 nm.

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each reaction and determine the percentage of inhibition at each concentration of this compound. Plot the inhibition data to calculate the IC₅₀ value.

Signaling Pathways and Visualizations

The activation of the quisqualate-sensitized site by this compound leads to neuronal depolarization. While the precise downstream signaling cascade is not fully elucidated, it is hypothesized to involve mechanisms distinct from the canonical ionotropic and metabotropic glutamate receptor pathways.

Experimental Workflow for Hippocampal Slice Electrophysiology

Caption: Workflow for investigating this compound effects in hippocampal slices.

Putative Signaling Pathway of the Quisqualate-Sensitized Site

The mechanism of action at the quisqualate-sensitized site is thought to involve a novel recognition site. Activation by this compound, following sensitization by quisqualate, results in neuronal depolarization.

Caption: Hypothesized signaling of the quisqualate-sensitized site.

Phosphoserine Phosphatase Inhibition Workflow

Caption: Workflow for assessing this compound inhibition of PSP.

Conclusion

This compound serves as a highly selective and potent agonist for a unique quisqualate-sensitized glutamate recognition site, making it an indispensable tool for probing the intricacies of glutamatergic neurotransmission. Its distinct pharmacological profile, separating it from classical glutamate receptor agonists, offers a unique avenue for investigating novel signaling pathways in the central nervous system. The dual activity of this compound as a potential phosphoserine phosphatase inhibitor adds another layer of complexity to its biological effects, warranting careful consideration in experimental design. This guide provides a foundational framework for researchers to effectively utilize this compound in their studies, from understanding its fundamental properties to applying detailed experimental protocols. Further research into the molecular identity and downstream signaling of the quisqualate-sensitized site will undoubtedly continue to unveil new insights into the complex world of neuronal communication.

References

- 1. Exposure of hippocampal slices to quisqualate sensitizes synaptic responses to phosphonate-containing analogues of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel phosphoserine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-AP6: A Comprehensive Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-AP6, or L-2-amino-6-phosphonohexanoic acid, has been identified as a highly selective agonist for a unique quisqualate-sensitized site within the CA1 region of the hippocampus. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of this compound. It details the experimental protocols utilized in its study, presents quantitative data on its potency and selectivity, and elucidates the current understanding of its mechanism of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers investigating excitatory amino acid receptors and developing novel therapeutic agents targeting glutamatergic neurotransmission.

Discovery and History

The discovery of this compound is intrinsically linked to the study of excitatory amino acid (EAA) receptors and the intriguing phenomenon of quisqualate sensitization. Early research in the 1980s revealed that brief exposure of hippocampal slices to quisqualic acid (QUIS) markedly potentiated the depressant effects of certain phosphonate-containing glutamate (B1630785) analogues on synaptic transmission in CA1 pyramidal cells. This potentiation, termed the "QUIS-effect," suggested the existence of a novel recognition site.

Subsequent investigations focused on synthesizing and characterizing various EAA analogues to probe this site. In 1994, Schulte and colleagues reported the resolution of the D- and L-enantiomers of 2-amino-6-phosphonohexanoic acid (AP6). Their work demonstrated that the L-isomer, this compound, was a potent and, crucially, a highly selective agonist for this quisqualate-sensitized site.[1] This discovery established this compound as a valuable pharmacological tool to isolate and study this unique signaling pathway, distinguishing it from the then-known ionotropic (NMDA, AMPA/kainate) and metabotropic glutamate receptors.

Chemical Properties and Synthesis

Resolution of Dthis compound

The pivotal method for obtaining the enantiomerically pure this compound, as described by Schulte et al. (1994), involves the fractional crystallization of the L-lysine salt of Dthis compound .[1] This classical resolution technique leverages the formation of diastereomeric salts with a chiral resolving agent, in this case, L-lysine. The differing solubilities of the resulting diastereomeric salts (this compound-L-lysine and D-AP6-L-lysine) allow for their separation through repeated crystallization.

Conceptual Workflow for the Resolution of Dthis compound:

Caption: Conceptual workflow for the resolution of Dthis compound via fractional crystallization.

Pharmacological Profile

The defining characteristic of this compound is its selective agonist activity at the quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds as reported by Schulte et al. (1994).[1]

| Compound | Target | Assay | Potency (IC50) |

| This compound | Quisqualate-sensitized site (CA1) | Electrophysiology (depression of synaptic field potentials) | 40 µM |

| This compound | Kainate/AMPA Receptors | Electrophysiology | > 10 mM |

| This compound | NMDA Receptors | Electrophysiology | > 3 mM |

| This compound | L-AP4 Receptors (Lateral Perforant Path) | Electrophysiology | > 0.8 mM |

| D-AP6 | Quisqualate-sensitized site (CA1) | Electrophysiology | ~560 µM (14-fold less potent than this compound) |

| L-AP4 | Quisqualate-sensitized site (CA1) | Electrophysiology | Potent, but cross-reacts with other receptors |

| L-AP5 | Quisqualate-sensitized site (CA1) | Electrophysiology | Potent, but cross-reacts with other receptors |

Experimental Protocols

The primary experimental model for characterizing this compound has been extracellular and intracellular electrophysiological recordings from in vitro hippocampal slice preparations.

Hippocampal Slice Preparation

A standardized protocol for preparing acute hippocampal slices for electrophysiology is as follows:

-

Animal Euthanasia and Brain Extraction: Rats are deeply anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of a specific composition.

-

Slicing: The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature or slightly elevated temperature (e.g., 32-34°C) for at least one hour to allow for recovery from the slicing procedure.

Electrophysiological Recording

-

Slice Transfer: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region. A recording electrode is placed in the stratum pyramidale of CA1 to record extracellular field potentials or a patch-clamp electrode is used for whole-cell recordings from individual pyramidal neurons.

-

Quisqualate Sensitization: A baseline of synaptic responses is recorded. The slice is then briefly exposed to quisqualic acid (e.g., 10-20 µM for a few minutes) to induce sensitization.

-

This compound Application: Following a washout period for the quisqualate, this compound is bath-applied at various concentrations to determine its effect on synaptic transmission. The resulting depression of the synaptic field potential is measured to determine the IC50 value.

Experimental Workflow for Electrophysiological Characterization of this compound:

Caption: Workflow for the electrophysiological characterization of this compound in hippocampal slices.

Mechanism of Action and Signaling Pathways

The precise molecular identity of the quisqualate-sensitized site and its downstream signaling cascade are still areas of active investigation. The term "depolarization" is used to describe the effect of this compound at this site, but the underlying ion movements and intracellular signaling events are not fully elucidated.

Early hypotheses suggested that the "QUIS-effect" might be mediated by a glutamate uptake site. The pharmacology of the priming effect of quisqualate was shown to correspond to that of a putative uptake site, and it was suggested that this compound's effects could result from an exchange for previously accumulated quisqualate. However, other studies have indicated that the rank ordering of compounds that block the QUIS-effect is markedly different from their potency at the chloride-dependent glutamate uptake site, suggesting the involvement of a distinct molecular entity.[2]

More recent research on the action of L-2-amino-4-phosphonobutanoate (L-AP4), another agonist at this site, following quisqualate sensitization suggests a complex mechanism. It is proposed that the excitatory action of these agonists results from a Ca2+-independent release of endogenous excitatory amino acids from a presynaptic neuronal or glial site.[3] This would in turn activate postsynaptic NMDA and AMPA receptors, leading to the observed depolarization.

Proposed Signaling Pathway for this compound at the Quisqualate-Sensitized Site:

Caption: Proposed signaling pathway for this compound action following quisqualate sensitization.

Conclusion

This compound remains a critical pharmacological tool for the study of a unique, quisqualate-sensitized signaling pathway in the hippocampus. Its high selectivity makes it superior to other EAA analogues for isolating this particular mechanism. While the initial discovery and characterization of this compound have been well-documented, the precise molecular identity of its target and the full downstream signaling cascade are yet to be fully elucidated. Future research in this area will be crucial for understanding the physiological and pathological roles of this novel signaling pathway and for the potential development of new therapeutic strategies targeting the glutamatergic system.

References

- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of l-2-Amino-4-Phosphonobutanoate Action Following Sensitization by Quisqualate in Rat Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Quisqualate-Sensitized Sites in Hippocampal Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quisqualate-sensitized sites in hippocampal neurons, focusing on their molecular identity, signaling cascades, and the experimental methodologies used for their investigation. Quisqualic acid (QUIS), a potent analogue of the neurotransmitter glutamate (B1630785), has been instrumental in delineating the complex landscape of excitatory amino acid receptors. Its actions in the hippocampus, a brain region critical for learning and memory, are of particular interest due to their implications in synaptic plasticity and excitotoxicity.

The Dual Nature of Quisqualate Receptors

Quisqualate exerts its effects on hippocampal neurons by targeting two main classes of glutamate receptors: ionotropic and metabotropic receptors. Initially, a single "quisqualate receptor" was postulated; however, it is now understood that quisqualate is a non-selective agonist acting on both AMPA receptors (AMPARs) and Group I metabotropic glutamate receptors (mGluRs).[1][2]

-

Ionotropic Receptors (AMPARs): These are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[2] Quisqualate is a potent agonist of AMPA receptors, causing the influx of Na+ and Ca2+ ions, leading to neuronal depolarization.[1] The activation of AMPA receptors by quisqualate is characterized by rapid activation and subsequent desensitization.[3]

-

Metabotropic Receptors (Group I mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling pathways.[4][5] Quisqualate is a specific agonist for Group I mGluRs, which include mGluR1 and mGluR5.[1][4] Activation of these receptors initiates a cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][4]

Quantitative Data on Quisqualate Receptor Properties

The following tables summarize key quantitative data related to the interaction of quisqualate with its target receptors in hippocampal and other neurons.

| Parameter | Value | Cell Type | Reference |

| Kainate/Quisqualate Interaction | Competitive when applied simultaneously | Cultured postnatal rat hippocampal neurons | |

| Noncompetitive when quisqualate is applied first | Cultured postnatal rat hippocampal neurons | ||

| WGA Effect on Steady-State Current | 4- to 8-fold increase | Cultured postnatal rat hippocampal neurons | [6] |

| Metabotropic Binding Site Affinities | KIhigh = 17 nM | Adult rat brain | [7] |

| KIlow = 62 µM | Adult rat brain | [7] | |

| AMPA vs. Quisqualate EC50 | log EC50 (AMPA) = -5.18 +/- 0.05 | Rat cerebral cortex slices | [8] |

| log EC50 (Quisqualate) = -4.62 +/- 0.07 | Rat cerebral cortex slices | [8] |

| Parameter | Value | Cell Type | Reference |

| Desensitization | ~70% | Cultured postnatal rat hippocampal neurons | [3] |

| Time Constant of Desensitization | ~80 msec | Cultured postnatal rat hippocampal neurons | [3] |

| Single-Channel Conductances | 2.7, 6.3, and 13 pS | Outside-out patches from postnatal rat hippocampal neurons | [9] |

| ~20 pS (primary) | Embryonic chick motoneurons | [10] | |

| 35 pS | Hippocampal neurons | ||

| Mean Burst Length (100 µM Quisqualate) | 9.0 +/- 1.1 ms | Outside-out patches from postnatal rat hippocampal neurons | [9] |

| Mean Burst Length with WGA (100 µM Quisqualate) | 16 +/- 3.2 ms | Outside-out patches from postnatal rat hippocampal neurons | [9] |

| Time Constant from Fluctuation Analysis (1 µM Quisqualate) | 8.7 +/- 0.5 ms | Whole-cell recordings from postnatal rat hippocampal neurons | [9] |

| Time Constant with WGA (1 µM Quisqualate) | 13 +/- 1.0 ms | Whole-cell recordings from postnatal rat hippocampal neurons | [9] |

| Inactivation Time | 3 to 8 milliseconds | Hippocampal neurons |

Signaling Pathways of Quisqualate-Sensitized Sites

Ionotropic Receptor Signaling

The binding of quisqualate to AMPA receptors leads to a conformational change that opens the ion channel, allowing the influx of cations and subsequent depolarization of the neuronal membrane. This rapid signaling is crucial for fast excitatory postsynaptic potentials (EPSPs).

Metabotropic Receptor Signaling

The activation of Group I mGluRs by quisqualate initiates a G-protein-mediated signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This pathway has a slower onset but longer-lasting effects on neuronal excitability and synaptic plasticity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of a single neuron and to study the properties of ion channels.

Methodology:

-

Cell Culture: Postnatal rat hippocampal neurons are cultured on coverslips.

-

Recording Solution: The external solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): CsF or CsCl, Cs-EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.

-

Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane, and suction is applied to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell interior.

-

Drug Application: Quisqualate and other pharmacological agents are applied rapidly to the neuron using a multi-barrel perfusion system.[9]

-

Data Acquisition: Currents are recorded using an amplifier, filtered, and digitized for analysis.

[3H]Glutamate Binding Assay

This assay is used to study the binding of ligands to glutamate receptors.

Methodology:

-

Membrane Preparation: Rat brains are homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

-

Incubation: Membranes are incubated with [3H]glutamate and varying concentrations of quisqualate or other competing ligands in the presence of saturating concentrations of NMDA and AMPA to isolate metabotropic binding sites.[7]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Binding parameters (KI) are determined by non-linear regression analysis of the competition curves.

Intracerebroventricular (i.c.v.) Injection for Excitotoxicity Studies

This in vivo method is used to assess the neurotoxic effects of quisqualate.

Methodology:

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

-

Cannula Implantation: A guide cannula is implanted into the lateral ventricle of the brain.

-

Drug Infusion: A sublethal dose of quisqualate is infused through the cannula. In some experiments, a neuroprotective agent like psychosine (B1678307) is infused prior to quisqualate.[4]

-

Behavioral Observation: Animals are monitored for behavioral changes such as akinesia and convulsions.[4]

-

Histological Analysis: After a set period, the animals are euthanized, and their brains are processed for histological examination to assess neuronal damage in the hippocampus.[4]

Experimental and Logical Workflows

Workflow for Characterizing Quisqualate-Induced Currents

Neuroprotective and Neurotoxic Implications

The dual action of quisqualate has significant consequences for neuronal health. Over-activation of AMPA receptors leads to excitotoxicity due to excessive Ca2+ influx.[1][6] The desensitization of these receptors is a neuroprotective mechanism.[6] Blocking desensitization with agents like wheat germ agglutinin (WGA) markedly enhances quisqualate-induced neurodegeneration.[6]

Conversely, the metabotropic effects of quisqualate can also contribute to excitotoxicity through the sustained elevation of intracellular Ca2+.[4] However, targeting these mGluRs also presents opportunities for neuroprotection. For instance, psychosine has been shown to prevent the destruction of hippocampal neurons by quisqualate by inhibiting PLC activation.[4]

Conclusion

Quisqualate-sensitized sites in hippocampal neurons are a complex and crucial area of study. The ability of quisqualate to activate both ionotropic and metabotropic glutamate receptors has provided invaluable insights into the mechanisms of fast synaptic transmission, synaptic plasticity, and excitotoxicity. A thorough understanding of the distinct signaling pathways and their regulation is essential for the development of novel therapeutic strategies for neurological disorders involving glutamate dysregulation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Quisqualic acid - Wikipedia [en.wikipedia.org]

- 2. AMPA receptor - Wikipedia [en.wikipedia.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Psychosine blocks quisqualate-induced glutamate excitotoxicity in hippocampal CA sector neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of desensitization augments quisqualate excitotoxicity in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blockade of ionotropic quisqualate receptor desensitization by wheat germ agglutinin in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

L-AP6 Binding Profile at Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid derivative that has been investigated for its interaction with glutamate (B1630785) receptors, the primary mediators of excitatory neurotransmission in the mammalian central nervous system. This technical guide provides a comprehensive overview of the this compound binding profile, with a focus on its activity at N-methyl-D-aspartate (NMDA) receptors. Due to the limited availability of a complete binding profile across all glutamate receptor subtypes, this document synthesizes the existing data for this compound and contextualizes it with information on related compounds. Detailed experimental methodologies and relevant signaling pathways are also presented to provide a thorough resource for researchers in neuroscience and pharmacology.

Introduction to Glutamate Receptors

Glutamate receptors are a diverse family of proteins that are crucial for a wide range of neurological functions, including synaptic plasticity, learning, and memory.[1] They are broadly classified into two main superfamilies: ionotropic and metabotropic receptors.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further divided into three subtypes based on their selective agonists:

-

N-methyl-D-aspartate (NMDA) receptors

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors

-

Kainate receptors

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways. They are categorized into three groups:

-

Group I: mGluR1 and mGluR5

-

Group II: mGluR2 and mGluR3

-

Group III: mGluR4, mGluR6, mGluR7, and mGluR8

-

The diverse nature of these receptors makes them critical targets for therapeutic intervention in a variety of neurological and psychiatric disorders.

This compound Binding Profile

This compound is primarily characterized as a competitive antagonist at the glutamate binding site of the NMDA receptor. However, a comprehensive quantitative binding profile across all glutamate receptor subtypes is not extensively documented in the literature. The available data is summarized below.

| Receptor Subtype Family | Receptor Subtype | Ligand | Assay Type | Preparation | K_i (nM) | IC_50 (nM) | EC_50 (nM) | Reference |

| Ionotropic | NMDA | This compound | Radioligand Binding ([³H]CPP) | Rat Brain | 1800 | Fagg & Matus (1984) | ||

| AMPA | This compound | No specific binding data available | ||||||

| Kainate | This compound | No specific binding data available | ||||||

| Metabotropic | Group I (mGluR1/5) | This compound | No specific binding data available | |||||

| Group II (mGluR2/3) | This compound | No specific binding data available | ||||||

| Group III (mGluR4/6/7/8) | This compound | No specific binding data available |

Note: The available data for this compound is sparse. For context, related phosphono-amino acid derivatives show varied activity. For instance, L-AP4 (L-2-amino-4-phosphonobutanoic acid) is a potent agonist at Group III mGluRs, with EC50 values in the sub-micromolar to low micromolar range for mGluR4, mGluR6, and mGluR8.[2] In contrast, D-isomers with shorter alkyl chains, such as D-AP5 (D-2-amino-5-phosphonopentanoic acid), are well-characterized competitive NMDA receptor antagonists.[3]

Experimental Protocols

The characterization of this compound's binding profile involves a variety of in vitro techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for NMDA Receptors

This assay is used to determine the binding affinity (K_i) of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow:

References

- 1. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-AP6 in Neuronal Depolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a potent and selective agonist for a unique quisqualate-sensitized site in the central nervous system, particularly in hippocampal CA1 pyramidal neurons. Activation of this site by this compound leads to neuronal depolarization, an effect that has significant implications for understanding glutamatergic neurotransmission and for the development of novel therapeutic agents targeting excitatory pathways. This technical guide provides an in-depth analysis of the core mechanisms of this compound-induced neuronal depolarization, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for mediating fast synaptic transmission, neuronal plasticity, and higher cognitive functions. These receptors are broadly classified into ionotropic and metabotropic families. Within this complex landscape, a novel quisqualate-sensitized site has been identified, which is potently and selectively activated by this compound.[1] This guide focuses on the specific role of this compound in activating this site and the subsequent neuronal depolarization.

Brief exposure of hippocampal neurons to quisqualic acid (QUIS) sensitizes them to depolarization by α-amino-ω-phosphonate excitatory amino acid analogues, including this compound.[1] Unlike other analogues such as L-AP4 and D-AP5, which exhibit cross-reactivity with other glutamate receptors, this compound demonstrates high specificity for this quisqualate-sensitized site.[1] Understanding the mechanisms of this compound action is pivotal for elucidating the function of this novel receptor site and for designing targeted pharmacological interventions.

This compound and the Quisqualate-Sensitized Site

The quisqualate-sensitized site is a distinct entity in the landscape of glutamate receptors. Sensitization by quisqualic acid is a prerequisite for the depolarizing action of this compound.[1] This sensitization is a long-lasting phenomenon, decreasing only threefold over a four-hour period.

Pharmacological Profile

This compound is a highly potent and specific agonist for the quisqualate-sensitized site.[1] Its pharmacological profile distinguishes it from other excitatory amino acid receptor ligands.

| Receptor/Site | This compound IC50 | Reference |

| Quisqualate-Sensitized Site | 40 µM | [1] |

| Kainate/AMPA Receptors | > 10 mM | [1] |

| NMDA Receptors | > 3 mM | [1] |

| L-AP4 Receptors | > 0.8 mM | [1] |

Table 1: Quantitative Data on this compound Receptor Specificity. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound at various glutamate receptor subtypes, highlighting its selectivity for the quisqualate-sensitized site.

The D-isomer of AP6 is significantly less potent (14-fold) at the quisqualate-sensitized site compared to the L-isomer, indicating stereospecificity of the receptor.[1] The sensitization to this compound can be reversed by L-α-aminoadipate.[1]

Mechanism of this compound-Induced Neuronal Depolarization

The binding of this compound to the quisqualate-sensitized site initiates a cascade of events culminating in neuronal depolarization. While the precise downstream signaling pathway is an area of active research, current evidence points towards the involvement of ionotropic mechanisms.

Proposed Signaling Pathway

Activation of the quisqualate-sensitized site by this compound is believed to lead to the opening of ion channels, resulting in an influx of cations and subsequent membrane depolarization.[2] The binding of quisqualic acid to its receptors, in general, leads to an influx of calcium and sodium ions, which generates an excitatory postsynaptic potential (EPSP) and can trigger action potentials.[2] It is plausible that this compound action at the sensitized site follows a similar mechanism.

References

The Modulatory Role of L-AP6 on CA1 Pyramidal Neuron Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of L-2-Amino-6-phosphonohexanoic acid (L-AP6) on the excitability of hippocampal CA1 pyramidal neurons. This compound is a potent and selective agonist for a quisqualate-sensitized site, now understood to be a Group I metabotropic glutamate (B1630785) receptor (mGluR). Activation of these receptors initiates complex signaling cascades that modulate ion channel activity, leading to significant changes in the intrinsic electrophysiological properties of these principal neurons. This document synthesizes the available data on the mechanisms of action, downstream signaling pathways, and resultant changes in neuronal excitability. Due to a lack of direct quantitative data for this compound, this guide leverages data from studies using the well-characterized Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) to provide a framework for understanding the expected physiological consequences of this compound application. Detailed experimental protocols for investigating these effects are also provided, alongside visual representations of the key pathways and workflows to facilitate further research in this area.

Introduction

The hippocampus, and specifically the CA1 region, is a critical locus for learning and memory. The excitability of CA1 pyramidal neurons is finely tuned by a variety of neurotransmitter systems, among which the glutamatergic system plays a paramount role. Metabotropic glutamate receptors (mGluRs), particularly the Group I subtypes (mGluR1 and mGluR5), are key modulators of neuronal excitability and synaptic plasticity.

This compound has been identified as a highly potent and specific agonist for a novel "quisqualate-sensitized site" in hippocampal CA1 pyramidal neurons, with an IC50 of 40 µM. This site is distinct from ionotropic glutamate receptors (kainate/AMPA and NMDA) and L-AP4 receptors. The phenomenon of quisqualate sensitization involves a brief exposure to quisqualic acid, which "primes" the neuron to respond to subsequent applications of agonists like this compound with a marked depolarization.[1] Quisqualic acid is a known agonist of Group I mGluRs, strongly suggesting that this compound exerts its effects through this receptor family. Both mGluR1 and mGluR5 are expressed in CA1 pyramidal cells and contribute to the modulation of their excitability.[2][3][4][5]

This guide will detail the known effects of activating these receptors on the intrinsic properties of CA1 pyramidal neurons, providing a basis for predicting the actions of this compound.

Effects on CA1 Pyramidal Neuron Excitability

Activation of Group I mGluRs in CA1 pyramidal neurons leads to a general increase in excitability. This is characterized by a series of changes to the neuron's intrinsic electrophysiological properties. While direct quantitative data for this compound is not available in the current literature, studies using the selective Group I mGluR agonist DHPG provide valuable insights.

Quantitative Data Summary

The following tables summarize the effects of the Group I mGluR agonist DHPG on the electrophysiological properties of CA1 pyramidal neurons. These values represent the expected, albeit unconfirmed, effects of this compound following quisqualate sensitization.

Table 1: Effects of Group I mGluR Activation on Sub-threshold Properties of CA1 Pyramidal Neurons

| Parameter | Control Value (Mean ± SEM) | Value after DHPG Application (Mean ± SEM) | Percentage Change | Reference |

| Membrane Depolarization | - | 4.6 ± 0.8 mV | - | [5] |

| Input Resistance (Rin) | 48.3 ± 4.0 MΩ | 58.0 ± 5.0 MΩ | +20.1% | [5] |

Note: Data is derived from studies using the Group I mGluR agonist DHPG.

Table 2: Effects of Group I mGluR Activation on Action Potential and Afterhyperpolarization Properties of CA1 Pyramidal Neurons

| Parameter | Control | After DHPG Application | Effect | Reference |

| Slow Afterhyperpolarization (sAHP) | Present | Suppressed | Inhibition | [2][5] |

| Medium Afterhyperpolarization (mAHP) | Present | Suppressed | Inhibition | [5] |

| Spike Firing (in response to depolarizing current) | Baseline | Increased | Enhancement | [2][5][6] |

Note: Data is derived from studies using the Group I mGluR agonist DHPG.

Signaling Pathways

The excitatory effects of Group I mGluR activation in CA1 pyramidal neurons are mediated by at least two distinct signaling pathways. Both mGluR1 and mGluR5 contribute to these effects.[2][5]

Canonical Gq/PLC-Coupled Pathway

The primary and most well-characterized pathway involves the coupling of Group I mGluRs to the Gq family of G-proteins. This initiates a cascade that leads to the modulation of multiple ion channels, ultimately depolarizing the neuron and increasing its excitability.

Caption: Group I mGluR Gq/PLC Signaling Pathway in CA1 Neurons.

This pathway results in a characteristic biphasic electrical response: an initial, transient hyperpolarization mediated by the activation of small-conductance calcium-activated potassium (SK) channels, followed by a sustained depolarization driven by the activation of transient receptor potential canonical (TRPC) channels.[6]

PLC-Independent Pathway

Evidence also points to a second, less-defined signaling mechanism that operates independently of phospholipase C. This pathway is also activated by Group I mGluR agonists and contributes to the suppression of the slow afterhyperpolarization (sAHP) and the consequent increase in neuronal excitability.[2][5] The exact molecular players in this pathway are a subject of ongoing investigation.

Caption: PLC-Independent Signaling Pathway for Group I mGluRs.

Experimental Protocols

Investigating the effects of this compound on CA1 pyramidal neuron excitability typically involves whole-cell patch-clamp electrophysiology in acute hippocampal slices. The following protocol outlines the key steps.

Acute Hippocampal Slice Preparation

-

Animal Anesthesia and Perfusion: Anesthetize a young adult rat (e.g., Sprague-Dawley, P21-P35) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) until unresponsive to a paw pinch. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based or sucrose-based cutting solution to improve neuronal health.

-

Brain Extraction and Slicing: Rapidly decapitate the animal, extract the brain, and place it in ice-cold, oxygenated cutting solution. Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

-

Slice Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: Place a single slice in the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Neuron Identification: Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

-

Pipette Filling and Approach: Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ. Fill with an intracellular solution containing (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, and 0.2% Biocytin (for later morphological confirmation). Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm. Approach a target neuron with positive pressure applied to the pipette.

-

Giga-seal Formation and Whole-Cell Configuration: Upon contact with the cell membrane, release positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ). Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

-

Data Acquisition:

-

Resting Membrane Potential (RMP): In current-clamp mode (I=0), record the membrane potential after stabilization.

-

Input Resistance (Rin): Inject a series of small hyperpolarizing current steps (e.g., -100 pA to 0 pA in 20 pA increments, 500 ms (B15284909) duration) and measure the corresponding voltage deflection. Calculate Rin from the slope of the linear portion of the I-V curve.

-

Action Potential (AP) Firing and AHP: Inject a series of depolarizing current steps (e.g., 0 pA to +300 pA in 25 pA increments, 500-1000 ms duration) to elicit action potentials. Measure the number of spikes, AP threshold, and the amplitude/duration of the afterhyperpolarizations.

-

Drug Application Protocol

-

Baseline Recording: Record all baseline parameters (RMP, Rin, AP firing) for at least 5-10 minutes to ensure stability.

-

Quisqualate Sensitization: Bath apply Quisqualic Acid (e.g., 500 nM) for a brief period (e.g., 30-60 seconds) followed by washout with aCSF.

-

This compound Application: After a washout period, bath apply this compound (e.g., 40 µM) and record the changes in the electrophysiological parameters.

-

Washout: Wash out this compound with aCSF and monitor for recovery of baseline properties.

Caption: Workflow for Electrophysiological Recording of this compound Effects.

Conclusion and Future Directions

This compound acts as a specific agonist at a quisqualate-sensitized site, strongly indicated to be a Group I metabotropic glutamate receptor, on CA1 pyramidal neurons. Activation of these receptors is known to increase neuronal excitability through mechanisms including membrane depolarization, increased input resistance, and suppression of afterhyperpolarizations. This modulation is achieved through both Gq/PLC-dependent and -independent signaling pathways that alter the function of several key ion channels.

While the qualitative effects of this compound can be inferred from the broader literature on Group I mGluR agonists, a significant gap remains in the direct, quantitative characterization of its impact on the intrinsic properties of CA1 neurons. Future research should focus on performing detailed electrophysiological studies, as outlined in this guide, to precisely measure the dose-dependent effects of this compound on resting membrane potential, input resistance, action potential threshold, and firing patterns. Such data will be invaluable for drug development professionals targeting the mGluR system for therapeutic intervention in neurological and psychiatric disorders where hippocampal excitability is dysregulated.

References

- 1. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Activation of group I mGluRs elicits different responses in murine CA1 and CA3 pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Group I mGluRs increase excitability of hippocampal CA1 pyramidal neurons by a PLC-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptors regulate hippocampal CA1 pyramidal neuron excitability via Ca2+ wave-dependent activation of SK and TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on α-Amino-ω-Phosphonate Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amino-ω-phosphonate analogues are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and drug development. Structurally similar to natural α-amino acids, they feature a phosphonate (B1237965) group (-PO(OH)₂) replacing the carboxylic acid group. This substitution imparts unique biochemical properties, most notably their function as transition-state analogue inhibitors of various enzymes. Their resistance to hydrolysis compared to phosphates makes them robust candidates for therapeutic applications, including anticancer, antibacterial, antiviral, and herbicidal agents.[1] This technical guide provides an in-depth overview of the foundational research on these analogues, covering their synthesis, biological activities, and key experimental protocols.

Synthesis of α-Amino-ω-Phosphonate Analogues

The synthesis of α-amino-ω-phosphonates is primarily achieved through multicomponent reactions, with the Kabachnik-Fields and Pudovik reactions being the most prominent methods.[2][3][4] These reactions offer versatile and efficient routes to a wide range of α-aminophosphonates.

Key Synthetic Pathways

-

Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). The reaction can be catalyzed by either acids or bases and often proceeds via an imine intermediate.[2][4]

-

Pudovik Reaction: This reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine. It is a reliable method for the synthesis of α-aminophosphonates.[2]

-

Synthesis of β- and γ-Aminophosphonates: The synthesis of β-aminophosphonates and their derivatives can be achieved through various methods, including the addition of phosphites to azirines or the use of chiral auxiliaries to control stereochemistry. γ-Aminophosphonates, which are bio-isosteric analogues of γ-aminobutyric acid (GABA), can be synthesized from chiral precursors or through asymmetric catalytic methods.

Below is a generalized workflow for the Kabachnik-Fields reaction:

References

L-2-Amino-6-phosphonohexanoic Acid (L-AP6): An In-Depth Technical Guide on its Interaction with Excitatory Amino Acid (EAA) Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-amino-6-phosphonohexanoic acid (L-AP6) is a structural analog of the excitatory amino acid neurotransmitter glutamate (B1630785). While less extensively studied than other glutamate analogs, research indicates that this compound exhibits a unique pharmacological profile, primarily acting as a selective agonist at a novel "quisqualate-sensitized" site in the hippocampus. Its interactions with the major classes of excitatory amino acid (EAA) receptors—NMDA, AMPA, and kainate—are characterized by significantly lower potency. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, synthesis, and its specific interactions with EAA receptors. The document details the quantitative data available, experimental protocols for its study, and visualizes the known and putative signaling pathways and experimental workflows.

Introduction to this compound and EAA Receptors

Excitatory amino acid (EAA) receptors are critical for mediating the majority of excitatory neurotransmission in the central nervous system (CNS). They are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding glutamate, open to allow the influx of cations, leading to rapid neuronal depolarization. The iGluRs are further subdivided into three main types based on their selective agonists:

-

N-methyl-D-aspartate (NMDA) receptors: Permeable to Ca²⁺, Na⁺, and K⁺, and play a crucial role in synaptic plasticity.

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: Primarily permeable to Na⁺ and K⁺, mediating fast excitatory neurotransmission.

-

Kainate receptors: Also permeable to Na⁺ and K⁺, with more complex roles in both pre- and postsynaptic modulation.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways.[2]

This compound, as a glutamate analog, has been investigated for its potential to selectively interact with these receptor subtypes.

Chemical Properties and Synthesis of this compound

-

Chemical Name: L-2-Amino-6-phosphonohexanoic acid

-

Abbreviation: this compound

-

CAS Number: 126253-57-4

-

Molecular Formula: C₆H₁₄NO₅P

-

Structure:

Synthesis

The synthesis of the racemic mixture of 2-amino-6-phosphonohexanoic acid (Dthis compound) has been described, followed by the resolution of its enantiomers. A common approach for the synthesis of α-amino phosphonic acids involves the use of the Hell-Volhard-Zelinskii reaction followed by amination, or the amidomalonate synthesis.

A specific method for obtaining the L-enantiomer of AP6 involves the resolution of the D- and L-enantiomers by fractional crystallization of the L-lysine salt of Dthis compound.[3]

Interaction of this compound with EAA Receptors

The primary and most potent action of this compound identified to date is its selective agonist activity at a novel "quisqualate-sensitized site" in CA1 pyramidal neurons of the hippocampus.[3]

The Quisqualate-Sensitized Site

Brief exposure of hippocampal slices to quisqualic acid (QUIS) sensitizes neurons to depolarization by a class of α-amino-ω-phosphonate excitatory amino acid analogues, including L-AP4, D-AP5, and this compound.[3] This suggests the presence of a distinct recognition site or receptor state that is unmasked or potentiated by quisqualate.

Quantitative Data: Receptor Interaction Profile of this compound

The following table summarizes the available quantitative data for the interaction of this compound with various EAA receptors, primarily derived from electrophysiological studies on rat hippocampal slices.

| Receptor/Site | Ligand | IC₅₀ (µM) | Receptor Type | Effect | Reference |

| Quisqualate-Sensitized Site | This compound | 40 | Novel EAA Site | Agonist | [3] |

| Kainate/AMPA Receptors | This compound | >10,000 | Ionotropic | Weak/No Agonist Activity | [3] |

| NMDA Receptors | This compound | >3,000 | Ionotropic | Weak/No Agonist Activity | [3] |

| L-AP4 Receptors | This compound | >800 | Metabotropic (Group III) | Weak/No Agonist Activity | [3] |

Note: IC₅₀ values represent the concentration of the ligand that inhibits 50% of the maximal response. In the context of the cited study, it reflects the concentration required to produce a half-maximal depolarization at the quisqualate-sensitized site or to affect responses at other receptors.

Experimental Protocols

The characterization of this compound's interaction with EAA receptors has primarily relied on electrophysiological techniques in brain slice preparations.

Hippocampal Slice Electrophysiology

This protocol outlines the general procedure for preparing and recording from acute hippocampal slices to study the effects of compounds like this compound.

Objective: To measure the electrophysiological response of hippocampal neurons to the application of this compound.

Materials:

-

Adult rat

-

Dissection tools

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.5 MgSO₄, 2.5 CaCl₂. Continuously bubbled with 95% O₂/5% CO₂.

-

Recording chamber

-

Glass microelectrodes (for extracellular or intracellular recording)

-

Amplifier and data acquisition system

-

This compound and other pharmacological agents (e.g., quisqualate)

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus and cut 400-500 µm thick transverse slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

-

Place a recording electrode in the CA1 pyramidal cell layer to record extracellular field potentials or perform whole-cell patch-clamp recordings from individual neurons.

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

-

-

Pharmacological Application:

-

Establish a stable baseline recording of synaptic responses.

-

To study the effect on the quisqualate-sensitized site, briefly perfuse the slice with a low concentration of quisqualic acid (e.g., 1 µM for a few minutes).

-

After a washout period, apply this compound at various concentrations to the perfusion bath and record the resulting changes in neuronal membrane potential or synaptic activity.

-

Co-application with selective antagonists for NMDA, AMPA/kainate, and mGluR receptors can be used to further characterize the specificity of the this compound response.

-

Data Analysis:

-

Measure the amplitude and duration of the depolarization induced by this compound.

-

Construct dose-response curves to determine the EC₅₀ or IC₅₀ of this compound.

-

Analyze changes in the amplitude and slope of evoked synaptic potentials to assess effects on synaptic transmission.

Figure 1. Experimental workflow for hippocampal slice electrophysiology.

Signaling Pathways

The precise signaling pathway activated by this compound at the quisqualate-sensitized site has not been fully elucidated. However, based on its agonist-induced depolarization and the nature of EAA receptors, a putative pathway can be proposed.

Putative Signaling at the Quisqualate-Sensitized Site

The depolarization caused by this compound suggests the opening of ion channels. Whether this is a direct effect (ionotropic) or an indirect effect (metabotropic) is not yet clear.

-

Hypothesis 1: Ionotropic Mechanism: The quisqualate-sensitized site could be a novel ionotropic receptor or a modified state of an existing one. In this scenario, this compound binding directly gates an ion channel, leading to cation influx and depolarization.

-

Hypothesis 2: Metabotropic Mechanism: The quisqualate-sensitized site could be a G-protein coupled receptor. This compound binding would activate a G-protein, which in turn could modulate the activity of ion channels, leading to depolarization. For example, it could inhibit a potassium channel or activate a non-selective cation channel.

The following diagram illustrates a hypothetical metabotropic signaling cascade.

Figure 2. Hypothetical metabotropic signaling pathway for this compound.

Conclusion

This compound is a valuable pharmacological tool for probing the complexities of excitatory amino acid neurotransmission. Its high selectivity for the quisqualate-sensitized site in the hippocampus, coupled with its weak activity at major EAA receptor subtypes, makes it a unique compound for studying this novel receptor or receptor state. Further research is required to fully elucidate the molecular identity and downstream signaling pathways of the quisqualate-sensitized site and to explore the broader physiological and pathological roles of this compound in the central nervous system. The experimental approaches and data presented in this guide provide a foundation for future investigations into this intriguing glutamate analog.

References

Unraveling the Quisqualate-Sensitized AP6 Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuropharmacology, the quisqualate-sensitized AP6 site represents a unique and fascinating area of study. Brief exposure of hippocampal neurons to the potent excitatory amino acid agonist, quisqualic acid (QUIS), induces a long-lasting sensitization to depolarization by a class of α-amino-ω-phosphonate analogues, most notably 2-amino-6-phosphonohexanoic acid (AP6). This phenomenon, often referred to as the "QUIS-effect," is not mediated by conventional ionotropic or metabotropic glutamate (B1630785) receptors. Instead, compelling evidence points towards a novel mechanism involving an amino acid transport system.[1] This technical guide provides an in-depth exploration of the quisqualate-sensitized AP6 site, consolidating key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows.

The Core Concept: A Transporter-Mediated Phenomenon

The sensitization of neurons to AP6 by quisqualate is not due to the activation of a classical signaling cascade typically associated with G-protein coupled or ionotropic receptors. Instead, the leading hypothesis suggests a two-step mechanism rooted in cellular transport processes.[1]

-

Uptake of Quisqualate: Initially, quisqualic acid is actively transported into hippocampal neurons and potentially surrounding glial cells. This uptake is mediated by an amino acid transporter, with evidence strongly implicating the cystine/glutamate exchange carrier, System x(c-).

-

AP6-Induced Exchange: Following the intracellular accumulation of quisqualate, the subsequent application of AP6, which is also a substrate for this transporter, is thought to trigger a heteroexchange mechanism. This results in the efflux of the previously loaded quisqualate, leading to the depolarization of the neuronal membrane.[1]

This proposed mechanism explains the long-lasting nature of the sensitization and its dependence on both the concentration and duration of the initial quisqualate exposure.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on the quisqualate-sensitized AP6 site and the associated transport kinetics of quisqualate.

Table 1: Pharmacological Profile of the Quisqualate-Sensitized Site

| Compound | Action | Potency (IC50) | Notes |

| L-AP6 | Agonist | 40 µM | Highly potent and specific for the QUIS-sensitized site.[2] |

| L-AP4 | Agonist | - | Also effective, but cross-reacts with other receptors. |

| L-AP5 | Agonist | - | Also effective, but cross-reacts with other receptors. |

| D-AP6 | Agonist | ~560 µM | 14-fold less potent than the L-isomer.[2] |

| D-AP5 | Agonist | - | 3-fold less potent than the L-isomer.[2] |

| D-AP4 | Agonist | - | 5-fold less potent than the L-isomer.[2] |

| L-α-aminoadipate | Reversal Agent | - | Reverses the sensitization to this compound.[2] |

Table 2: L-Quisqualate Transport Kinetics in Hippocampal Preparations

| Transport System | Substrate Affinity (Km) | Maximum Velocity (Vmax) | Characteristics |

| Na+-dependent transport system(s) | 0.54 mM | 0.9 nmol (mg protein)-1 min-1 | Low-affinity, high-capacity. |

| System x(c)- (cystine/glutamate exchange carrier) | 0.033 mM | 0.051 nmol (mg protein)-1 min-1 | High-affinity, low-capacity; implicated in QUIS-sensitization. |

Key Experimental Protocols

The study of the quisqualate-sensitized AP6 site primarily relies on electrophysiological recordings from hippocampal slices. Below are detailed methodologies for these key experiments.

Acute Hippocampal Slice Preparation

Objective: To obtain viable brain slices that retain the necessary neural circuitry for studying the quisqualate-sensitization phenomenon.

Materials:

-

Adult rat or mouse

-

Dissection tools (scissors, forceps, scalpel)

-

Vibratome or tissue chopper

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold artificial cerebrospinal fluid (aCSF) for dissection (slicing solution)

-

Standard aCSF for recording and incubation

-

Beakers, petri dishes, and transfer pipettes

Protocol:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed slicing solution. The composition of a typical slicing solution is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Dextrose, 3 MgCl2, 1 CaCl2.

-

Isolate the hippocampus and mount it on the vibratome stage.

-

Cut transverse slices of the hippocampus at a thickness of 300-400 µm in the ice-cold, carbogenated slicing solution.

-

Transfer the slices to a holding chamber containing standard aCSF (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Dextrose, 1.5 MgCl2, 2.5 CaCl2) at 32-34°C, continuously bubbled with carbogen.

-

Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.

Electrophysiological Recording of Quisqualate Sensitization